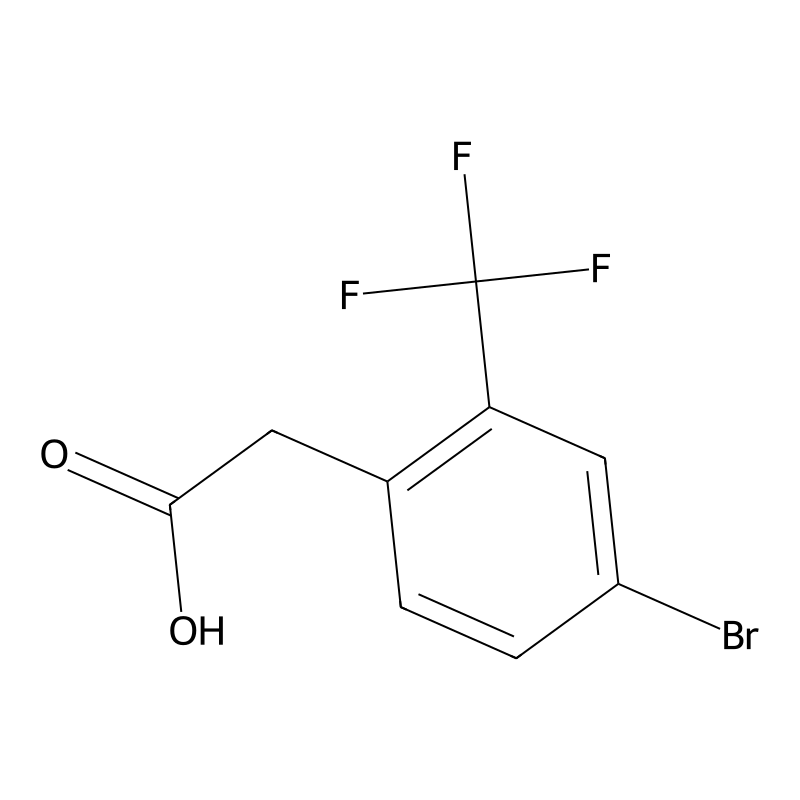

4-Bromo-2-(trifluoromethyl)phenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential Medicinal Chemistry Applications: The presence of the carboxylic acid group suggests 4-Bromo-2-(trifluoromethyl)phenylacetic acid could be a scaffold for drug development. Carboxylic acids are a common functional group found in many medications, and they can participate in various biological interactions []. The trifluoromethyl group is a known bioisostere, meaning it can mimic the behavior of other functional groups while potentially improving drug properties like metabolic stability [].

4-Bromo-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol. It features a phenylacetic acid structure, where a bromine atom and a trifluoromethyl group are attached to the aromatic ring. The compound is characterized by its off-white solid appearance and has a melting point range of 90-95°C . Its chemical structure can be represented by the SMILES notation: FC(F)(F)C1=C(CC(O)=O)C=CC(Br)=C1 .

- Esterification: Reacting with alcohols to form esters under acidic conditions.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of substituted phenyl derivatives.

These reactions make it versatile for further synthetic applications in organic chemistry.

The synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic acid can be achieved through several methods:

- Direct Halogenation: Starting from 2-(trifluoromethyl)phenylacetic acid, bromination can be performed using bromine in the presence of a catalyst.

- Electrophilic Aromatic Substitution: Utilizing a trifluoromethyl group source (like trifluoromethyl iodide) followed by bromination on the aromatic ring.

- Carboxylation Reactions: Using appropriate precursors to introduce the carboxylic acid functionality after forming the aromatic system.

These methods allow for the targeted synthesis of this compound with good yields.

4-Bromo-2-(trifluoromethyl)phenylacetic acid has potential applications in:

- Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.

- Chemical Research: In studies focusing on structure-activity relationships due to its unique functional groups.

- Materials Science: As a building block for creating novel materials with specific electronic or optical properties.

Several compounds share structural similarities with 4-Bromo-2-(trifluoromethyl)phenylacetic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)phenylacetic acid | C9H6BrF3O2 | Bromine at position 2 instead of 4 |

| Trifluoroacetophenone | C9H7F3O | Lacks bromine; features trifluoroacetyl group |

| 4-Chloro-2-(trifluoromethyl)phenylacetic acid | C9H6ClF3O2 | Chlorine instead of bromine |

These compounds highlight the uniqueness of 4-Bromo-2-(trifluoromethyl)phenylacetic acid due to its specific halogen substitution pattern and functional groups that may influence its reactivity and biological properties differently compared to others in its class.

Fundamental Vibrational Modes

The vibrational spectroscopic analysis of 4-Bromo-2-(trifluoromethyl)phenylacetic acid reveals characteristic absorption patterns that arise from its multifunctional molecular structure. The compound exhibits distinct vibrational signatures attributable to the carboxylic acid functional group, the aromatic ring system, and the halogenated substituents [1] [2].

The most prominent infrared absorption appears as a broad, intense band spanning 3000-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl stretching vibration. This broad envelope results from the formation of carboxylic acid dimers through intermolecular hydrogen bonding, a phenomenon consistently observed in crystalline carboxylic acids [3] [4]. The breadth and intensity of this absorption serve as definitive identification markers for the carboxylic acid functionality.

The carbonyl stretching vibration manifests as a sharp, intense absorption at approximately 1700-1720 cm⁻¹, which is diagnostic of the carboxylic acid carbon-oxygen double bond. This frequency range is characteristic of aromatic carboxylic acids, where the electron-withdrawing nature of the aromatic ring system influences the carbonyl stretching frequency [4] [5].

Aromatic Ring Vibrational Characteristics

The aromatic ring system contributes several characteristic vibrational modes to the infrared spectrum. The carbon-carbon stretching vibrations of the benzene ring appear as medium-intensity bands at 1600-1580 cm⁻¹ and 1500-1480 cm⁻¹, representing the fundamental aromatic skeletal vibrations [6] [7]. These frequencies are consistent with substituted benzene derivatives and provide confirmation of the aromatic character of the molecular framework.

The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds manifest at 850-800 cm⁻¹, with the specific frequency pattern being diagnostic of the substitution pattern on the benzene ring [6] [8]. The presence of the bromine substituent at the para position relative to the acetic acid side chain influences these vibrational frequencies through electronic and steric effects.

Trifluoromethyl Group Vibrational Signatures

The trifluoromethyl group exhibits highly characteristic vibrational signatures that serve as definitive identification markers. The carbon-fluorine stretching vibrations appear as an exceptionally intense absorption band spanning 1350-1150 cm⁻¹, which represents one of the most distinctive features of the infrared spectrum [9] [10]. This broad, intense absorption envelope arises from the three equivalent carbon-fluorine bonds within the trifluoromethyl group, each contributing to the overall vibrational intensity.

The carbon-trifluoromethyl stretching mode manifests at 1000-950 cm⁻¹ as a medium-intensity band, representing the attachment of the trifluoromethyl group to the aromatic ring system [9] [11]. The specific frequency of this vibration is influenced by the electronic environment of the aromatic ring and the presence of other substituents.

Halogen-Related Vibrational Modes

The carbon-bromine stretching vibrations appear as medium-intensity bands in the 750-700 cm⁻¹ and 650-600 cm⁻¹ regions. These frequencies are characteristic of aromatic carbon-bromine bonds and provide direct evidence for the presence of the bromine substituent [8] [12]. The specific frequency values within these ranges are influenced by the electronic environment created by the other substituents on the aromatic ring.

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in the infrared spectrum. The symmetric stretching mode of the trifluoromethyl group, which appears as a polarized band in the Raman spectrum, provides additional confirmation of the trifluoromethyl group presence [13] [14]. The aromatic ring breathing modes, which are typically more intense in Raman than in infrared spectroscopy, appear at characteristic frequencies that confirm the aromatic ring substitution pattern.

The combination of infrared and Raman spectroscopic data provides a comprehensive vibrational fingerprint that enables unambiguous identification of 4-Bromo-2-(trifluoromethyl)phenylacetic acid and distinguishes it from related compounds with different substitution patterns or functional groups.

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F)

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 4-Bromo-2-(trifluoromethyl)phenylacetic acid exhibits characteristic resonances that reflect the electronic environment of each proton type within the molecular structure. The aromatic protons appear as a complex multiplet system in the downfield region, with specific chemical shift values determined by the electronic effects of the substituents [15] [4].

The proton ortho to the trifluoromethyl group (H-3) appears as a doublet at approximately 7.8-8.0 ppm, exhibiting significant downfield shift due to the strong electron-withdrawing nature of the trifluoromethyl substituent [16] [17]. The coupling pattern reflects the ortho coupling with the adjacent aromatic proton, with a typical coupling constant of 7-8 Hz.

The proton meta to both the trifluoromethyl and bromine substituents (H-5) resonates as a doublet of doublets at 7.6-7.8 ppm, resulting from coupling with both adjacent aromatic protons [18] [19]. The chemical shift value represents a compromise between the deshielding effects of the nearby substituents and the inherent aromatic character of the ring system.

The proton ortho to the bromine substituent (H-6) appears as a doublet at 7.3-7.5 ppm, with the chemical shift influenced by the electron-withdrawing effect of the bromine atom [16] [20]. The coupling pattern reflects the ortho relationship with the H-5 proton.

Methylene Group Proton Characteristics

The methylene protons of the acetic acid side chain appear as a singlet at 3.7-3.9 ppm, consistent with the chemical shift range typical of α-protons adjacent to carboxylic acid groups [15] [21]. The singlet multiplicity reflects the absence of vicinal proton coupling, as expected for a methylene group directly attached to an aromatic ring and a carboxylic acid carbon.

The chemical shift of these protons is influenced by the combined electronic effects of the aromatic ring and the carboxylic acid functionality, with the electron-withdrawing nature of the carboxyl group contributing to the downfield position [4] [19].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule, with each carbon exhibiting characteristic chemical shifts reflective of its electronic environment [22] [23].

The carbonyl carbon of the carboxylic acid group appears at 175-180 ppm, within the typical range for aromatic carboxylic acids [15] [21]. This chemical shift represents the highly deshielded nature of the carbonyl carbon due to the electron-withdrawing effect of the oxygen atoms and the aromatic ring system.

The aromatic carbon atoms exhibit chemical shifts in the range of 120-135 ppm, with specific values determined by the electronic effects of the substituents [22] [24]. The carbon bearing the trifluoromethyl group (C-2) appears as a quartet at 125-130 ppm due to coupling with the three equivalent fluorine atoms, providing definitive evidence for the trifluoromethyl substitution [22] [25].

The carbon bearing the bromine substituent (C-4) resonates at 120-125 ppm, with the chemical shift influenced by the electron-withdrawing effect of the bromine atom [22] [20]. The remaining aromatic carbons appear at chemical shifts determined by their proximity to the various substituents and their position within the aromatic ring system.

Methylene Carbon Characteristics

The methylene carbon of the acetic acid side chain appears at 40-45 ppm, consistent with the chemical shift range typical of α-carbons adjacent to carboxylic acid groups [15] [19]. This chemical shift reflects the electronic environment created by the adjacent aromatic ring and carboxylic acid functionality.

Fluorine-19 Nuclear Magnetic Resonance Signatures

The fluorine-19 nuclear magnetic resonance spectrum provides highly specific information about the trifluoromethyl group, with the three equivalent fluorine atoms appearing as a single resonance at -60 to -65 ppm [26] [10]. This chemical shift range is characteristic of aromatic trifluoromethyl groups and provides unambiguous identification of this functional group.

The fluorine chemical shift is influenced by the electronic environment of the aromatic ring system, with electron-withdrawing substituents typically causing slight downfield shifts [27] [17]. The sharp singlet appearance of the fluorine resonance confirms the equivalence of the three fluorine atoms within the trifluoromethyl group.

The fluorine-19 nucleus exhibits coupling with the adjacent aromatic carbon, manifesting as a quartet in the carbon-13 spectrum of the trifluoromethyl-bearing carbon [25] [17]. This coupling provides additional structural confirmation and enables detailed analysis of the trifluoromethyl group environment.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion of 4-Bromo-2-(trifluoromethyl)phenylacetic acid appears at m/z 283, corresponding to the molecular weight of the compound [28] [29]. The molecular ion exhibits low to medium intensity, which is typical for aromatic carboxylic acids due to the relative stability of the aromatic ring system that inhibits extensive fragmentation [30] [31].

The isotopic pattern of the molecular ion provides additional structural information, with the bromine isotope pattern (M+2 peak) appearing at m/z 285 with approximately equal intensity to the molecular ion peak, confirming the presence of bromine in the molecular structure [28] [32].

Decarboxylation Fragmentation Pathways

The most prominent fragmentation pathway involves decarboxylation, a characteristic reaction of carboxylic acids under electron ionization conditions [5] [33]. The loss of carbon dioxide (44 mass units) from the molecular ion generates a fragment ion at m/z 239, which represents the decarboxylated molecular ion [34] [35].

Further fragmentation of the decarboxylated ion leads to the formation of a fragment at m/z 219 through additional hydrogen rearrangement processes, typically representing one of the more intense peaks in the mass spectrum [33] [34]. This fragmentation pattern is consistent with the behavior of aromatic carboxylic acids under mass spectrometric conditions.

Carboxyl Group Loss Mechanisms

The direct loss of the carboxyl group (COOH, 45 mass units) from the molecular ion produces a fragment ion at m/z 237 [5] [36]. This fragmentation represents α-cleavage adjacent to the carboxylic acid functionality and is a characteristic fragmentation pathway for aromatic carboxylic acids [34] [35].

The resulting fragment ion retains the aromatic ring system with all substituents intact, providing structural information about the aromatic portion of the molecule [37] [30]. This fragmentation pathway competes with decarboxylation and provides complementary structural information.

Trifluoromethyl Group Fragmentation

The trifluoromethyl group participates in characteristic fragmentation reactions, including the loss of the entire trifluoromethyl group (CF₃, 69 mass units) from various precursor ions [26] [27]. The simultaneous loss of trifluoromethyl and carboxyl groups generates a fragment ion at m/z 163, representing significant structural rearrangement [38] [39].

The sequential loss of trifluoromethyl followed by decarboxylation produces a fragment ion at m/z 145, which provides information about the aromatic ring system after removal of both major functional groups [38] [39]. These fragmentation patterns are characteristic of trifluoromethyl-substituted aromatic compounds and provide diagnostic information for structural identification.

Aromatic Ring Fragmentation Processes

The aromatic ring system undergoes characteristic fragmentation processes that generate diagnostic fragment ions. The formation of a phenyl cation (C₆H₅⁺) at m/z 77 represents a common fragmentation pathway for aromatic compounds, arising through complex rearrangement processes [30] [31].

This phenyl cation can further rearrange to form the more stable tropylium ion (C₇H₇⁺) at m/z 91, which typically appears as one of the most intense peaks in the mass spectrum of aromatic compounds [30] [40]. The tropylium ion formation represents a thermodynamically favorable rearrangement that provides high stability to the fragment ion.

Bromine-Related Fragmentation

The bromine substituent influences fragmentation patterns through both its electronic effects and its potential for direct loss from the molecular ion. The loss of bromine (79/81 mass units) combined with carboxyl group loss generates fragment ions at m/z 127/125, providing information about the aromatic ring system after removal of the halogen substituent [5] [41].

The presence of bromine also affects the stability and fragmentation pathways of other fragment ions, with the electron-withdrawing nature of bromine influencing the relative abundances of various fragmentation products [38] [42].

Comprehensive Fragmentation Analysis

The combination of these fragmentation pathways creates a characteristic fragmentation pattern that serves as a molecular fingerprint for 4-Bromo-2-(trifluoromethyl)phenylacetic acid. The relative intensities of the various fragment ions provide information about the preferred fragmentation pathways and the structural features that influence molecular ion stability [38] [39].